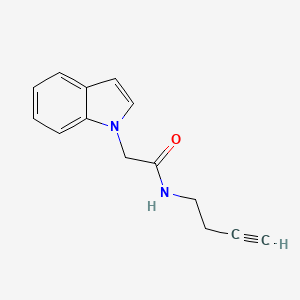

N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)acetamide

Description

N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)acetamide is an acetamide derivative featuring an indole moiety substituted at the 1-position and a terminal alkyne (but-3-ynyl) group as the N-substituent.

Properties

IUPAC Name |

N-but-3-ynyl-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-2-3-9-15-14(17)11-16-10-8-12-6-4-5-7-13(12)16/h1,4-8,10H,3,9,11H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSNDIRCCLNAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)CN1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Acetylation: The indole derivative is then acetylated using acetic anhydride to form 2-(1H-indol-1-yl)acetamide.

Alkylation: The final step involves the alkylation of the acetamide with but-3-yn-1-yl bromide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to convert the triple bond in the but-3-yn-1-yl group to a double or single bond.

Substitution: The indole ring and acetamide group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alkenes or alkanes.

Scientific Research Applications

N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or oncological pathways.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with various enzymes and receptors.

Industrial Applications:

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This can modulate the activity of enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

Substitution Position on the Indole Ring

The position of the indole substituent significantly impacts molecular interactions and bioactivity. For example:

- 2-(1H-Indol-3-yl)-N-phenylacetamide (): Substitution at the 3-position is common in indole alkaloids and may mimic natural ligands for serotonin receptors or enzymes like monoamine oxidases .

- N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (): The 1-position substitution with a hydroxyimino methyl group enhances antioxidant activity, likely via radical scavenging mechanisms .

N-Substituent Variations

The N-substituent governs solubility, bioavailability, and target engagement:

- However, its hydrophobicity may reduce aqueous solubility.

- Adamantane () : Bulky adamantane substituents improve metabolic stability and binding to hydrophobic enzyme pockets, as seen in antiviral or anticancer agents .

- Benzyl/Substituted Phenyl () : Aromatic groups like benzyl or trifluoromethoxybenzyl () enhance π-π stacking interactions, critical for receptor binding .

- Phenylethyl () : Chiral phenylethyl groups (e.g., in (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide) influence stereoselective interactions, relevant in neurotransmitter modulation .

Biological Activity

N-(but-3-yn-1-yl)-2-(1H-indol-1-yl)acetamide, also known as BIA 10-2474, is a small molecule compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Derivative : The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

- Acetylation : The indole derivative undergoes acetylation using acetic anhydride to form 2-(1H-indol-1-yl)acetamide.

- Alkylation : Finally, alkylation occurs with but-3-yn-1-yl bromide under basic conditions to yield the target compound.

This compound features a unique structure combining an indole ring with an acetamide group and a butynyl substituent, which may influence its interactions with biological targets.

The mechanism of action for this compound involves its ability to interact with various enzymes and receptors. The indole moiety can mimic tryptophan, allowing it to bind to tryptophan-binding sites on proteins. This interaction can modulate the activity of enzymes or receptors involved in diverse biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that related indole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. The compound's structural characteristics may enhance its efficacy against various cancer types .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting that this compound may possess similar properties. The presence of the indole structure is often associated with enhanced antimicrobial effects due to its ability to disrupt microbial membranes.

Enzyme Inhibition Studies

In vitro studies have explored the compound's inhibitory effects on enzymes such as α-amylase and other metabolic enzymes. For example, derivatives of indole acetamides have shown promising results in inhibiting α-amylase activity, which is critical for managing conditions like diabetes .

Case Studies and Experimental Data

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| BIA 10-2474 | TBD | Anticancer potential |

| Indole Derivative A | 1.09 ± 0.11 | α-Amylase inhibition |

| Indole Derivative B | 2.84 ± 0.10 | Antioxidant activity |

Table 1: Summary of biological activities and IC50 values for selected compounds related to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.